Tridihexethyl iodide

Descripción general

Descripción

El yoduro de tridihexetilo es un agente anticolinérgico sintético conocido por sus pronunciados efectos antiespasmódicos y antisecretores en el tracto gastrointestinal. Es un fármaco antimuscarínico, anticolinérgico que se ha utilizado en el tratamiento de la enfermedad ulcerosa péptica y el nistagmo adquirido . El compuesto ya no está disponible en el mercado estadounidense .

Métodos De Preparación

La síntesis de yoduro de tridihexetilo implica la reacción de tridihexetilo con ácido yodhídrico. La ruta sintética general incluye los siguientes pasos:

Formación de Tridihexetilo: Esto implica la reacción del bromuro de ciclohexilo con dietilamina para formar bromuro de 3-ciclohexil-3-hidroxi-3-fenilpropan-1-amonio.

Conversión a Yoduro: La sal de bromuro luego se hace reaccionar con ácido yodhídrico para formar yoduro de tridihexetilo.

Los métodos de producción industrial generalmente implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

El yoduro de tridihexetilo experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El ion yoduro se puede reemplazar por otros haluros o nucleófilos.

Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Hidrólisis: El yoduro de tridihexetilo se puede hidrolizar para formar tridihexetilo y ácido yodhídrico.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen sales de haluros, nucleófilos y condiciones ácidas o básicas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

El yoduro de tridihexetilo se ha estudiado por sus aplicaciones en varios campos:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo en el estudio de agentes anticolinérgicos.

Biología: Investigado por sus efectos sobre los receptores muscarínicos de acetilcolina y su posible uso en el estudio de la neurotransmisión.

Medicina: Anteriormente se usó en el tratamiento de la enfermedad ulcerosa péptica y el nistagmo adquirido.

Mecanismo De Acción

El yoduro de tridihexetilo ejerce sus efectos al unirse a los receptores muscarínicos de acetilcolina. Puede bloquear los tres tipos de receptores muscarínicos, incluidos los receptores M-1 en el sistema nervioso central y los ganglios, los receptores M-2 en el corazón (vago) y los receptores M-3 en el sistema de unión neuroefectora parasimpático . Los receptores muscarínicos de acetilcolina median diversas respuestas celulares, incluida la inhibición de la adenilato ciclasa, la descomposición de los fosfoinosítidos y la modulación de los canales de potasio mediante la acción de las proteínas G. El yoduro de tridihexetilo inhibe los reflejos mediados por el vago al antagonizar la acción de la acetilcolina, reduciendo la secreción de ácidos gástricos en el estómago .

Comparación Con Compuestos Similares

El yoduro de tridihexetilo es similar a otros agentes anticolinérgicos como la atropina, la escopolamina y el glicopirrolato. Es único en su afinidad de unión específica y sus efectos en el tracto gastrointestinal. A diferencia de la atropina y la escopolamina, el yoduro de tridihexetilo tiene un efecto antiespasmódico más pronunciado, lo que lo hace particularmente útil en el tratamiento de trastornos gastrointestinales .

Compuestos Similares

Atropina: Otro agente anticolinérgico utilizado para tratar la bradicardia y como preanestésico para reducir la salivación.

Escopolamina: Se utiliza para tratar el mareo por movimiento y las náuseas y los vómitos postoperatorios.

Glicopirrolato: Se utiliza para reducir la salivación en pacientes con ciertas afecciones médicas y como preanestésico.

Las propiedades únicas y las aplicaciones específicas del yoduro de tridihexetilo lo convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.

Actividad Biológica

Tridihexethyl iodide, a synthetic compound with the chemical formula and a molar mass of approximately 445.43 g/mol, is primarily recognized for its significant anticholinergic properties. This compound acts mainly by blocking muscarinic acetylcholine receptors , which are crucial in mediating various physiological processes. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as an antagonist to muscarinic acetylcholine receptors (M1, M2, and M3), inhibiting the effects of acetylcholine in the central nervous system (CNS) and peripheral tissues. The inhibition of these receptors leads to several physiological outcomes:

- Reduction of gastric acid secretion : By blocking M3 receptors in the stomach, this compound decreases gastric hypersecretion, making it beneficial in treating peptic ulcers.

- Antispasmodic effects : Its action on muscarinic receptors helps alleviate gastrointestinal spasms and hypermotility.

- Potential CNS effects : The blockade of M1 receptors may enhance dopaminergic activity, which is particularly relevant in the context of Parkinson's disease treatment.

Therapeutic Applications

This compound is primarily used for its antispasmodic and antisecretory effects in various medical conditions. Notable applications include:

- Peptic Ulcer Disease : It is effective in managing symptoms by reducing gastric acid secretion.

- Irritable Bowel Syndrome (IBS) : Its antispasmodic properties help relieve abdominal cramps and discomfort.

- Parkinson’s Disease : The compound is utilized to manage symptoms by modulating cholinergic activity in the brain, indirectly enhancing dopaminergic signaling.

Comparative Analysis with Related Compounds

The following table summarizes this compound alongside similar anticholinergic agents:

| Compound Name | Chemical Formula | Key Uses | Unique Features |

|---|---|---|---|

| This compound | C21H36N | Peptic ulcer, IBS | Blocks multiple muscarinic receptors |

| Trihexyphenidyl | C19H26N2O | Parkinson's disease | More selective for M1 receptors |

| Propantheline Bromide | C18H24BrN | Antispasmodic for gastrointestinal issues | Quaternary ammonium structure |

| Ipratropium Bromide | C20H30BrN | Asthma treatment | Inhaled delivery system |

Case Study 1: Efficacy in Peptic Ulcer Management

A clinical study demonstrated that patients treated with this compound experienced significant reductions in gastric acid secretion and improvement in ulcer healing compared to those receiving placebo treatments. The study highlighted that this compound rarely produced common anticholinergic side effects such as dry mouth or blurred vision, differentiating it from traditional belladonna alkaloids .

Case Study 2: Parkinson’s Disease

Research utilizing animal models has shown that this compound can improve motor functions in Parkinson’s disease by modulating cholinergic activity. This effect is attributed to its ability to block M1 receptors, thereby allowing for enhanced dopaminergic signaling .

Research Findings on Drug Interactions

Studies indicate that this compound may interact with other medications affecting the cholinergic system. Its use in combination therapies requires careful monitoring to mitigate potential adverse effects .

Propiedades

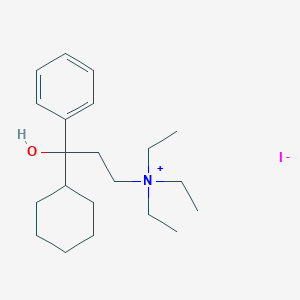

IUPAC Name |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDLMLHAGASHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-49-1 (Parent) | |

| Record name | Tridihexethyl iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00875351 | |

| Record name | Tridihexethyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-99-5 | |

| Record name | Benzenepropanaminium, γ-cyclohexyl-N,N,N-triethyl-γ-hydroxy-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridihexethyl iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridihexethyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridihexethyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDIHEXETHYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7FXO7GQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.